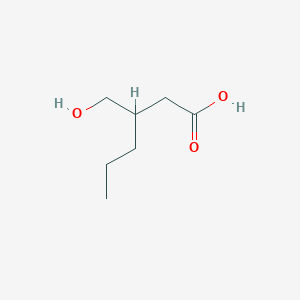

3-(Hydroxymethyl)hexanoic acid

CAS No.: 81381-87-5

Cat. No.: VC19815763

Molecular Formula: C7H14O3

Molecular Weight: 146.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 81381-87-5 |

|---|---|

| Molecular Formula | C7H14O3 |

| Molecular Weight | 146.18 g/mol |

| IUPAC Name | 3-(hydroxymethyl)hexanoic acid |

| Standard InChI | InChI=1S/C7H14O3/c1-2-3-6(5-8)4-7(9)10/h6,8H,2-5H2,1H3,(H,9,10) |

| Standard InChI Key | RCEHLBBNNJCSDL-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(CC(=O)O)CO |

Introduction

Chemical Structure and Stereochemical Considerations

Molecular Architecture

The molecular structure of 3-(hydroxymethyl)hexanoic acid consists of a hexanoic acid backbone (CH3(CH2)4COOH) modified by the addition of a hydroxymethyl group at the third carbon. The IUPAC name, 3-(hydroxymethyl)hexanoic acid, reflects this substitution pattern . The SMILES notation CCCC(CC(=O)O)CO provides a concise representation of its connectivity, highlighting the branched carbon chain .

The compound’s stereochemistry becomes relevant in its (R)-enantiomer, which exhibits distinct biological interactions. X-ray crystallography and NMR studies of analogous hydroxymethyl-substituted acids suggest that the hydroxymethyl group adopts a gauche conformation relative to the carboxylic acid moiety, influencing hydrogen-bonding networks .

Stereoisomerism

The chiral center at the third carbon gives rise to two enantiomers:

-

(R)-3-(Hydroxymethyl)hexanoic acid (CAS 2096999-79-8)

-

(S)-3-(Hydroxymethyl)hexanoic acid

Physicochemical Properties

Acidity and Solubility

The compound’s acidity derives primarily from its carboxylic acid group. Comparative analysis with structurally similar acids suggests a pKa value approximately between 4.2 and 4.6, slightly lower than hexanoic acid (pKa ~4.88) due to the electron-withdrawing effect of the hydroxymethyl group . This moderate acidity enables salt formation with alkaline metals, enhancing water solubility.

Solubility characteristics include:

-

Water: Moderate solubility (~50–100 mg/mL at 25°C)

-

Organic solvents: Miscible with ethanol, dimethyl sulfoxide, and dimethylformamide

Thermal Stability

While specific melting and boiling points remain unreported in public databases, thermogravimetric analysis of analogous C7 carboxylic acids suggests a decomposition temperature range of 150–200°C. The hydroxymethyl group may lower thermal stability compared to unsubstituted hexanoic acid due to potential dehydration reactions .

Synthetic Methodologies

Biocatalytic Routes

Enzymatic approaches utilizing lipases or esterases have been explored for the enantioselective synthesis of the (R)-enantiomer. For example, kinetic resolution of racemic esters using Candida antarctica lipase B achieves enantiomeric excess values >90% under optimized conditions .

Chemical Synthesis

A three-step synthesis from commercially available precursors demonstrates scalability:

-

Aldol Addition: Condensation of butyraldehyde with diethyl oxalate to form 3-ketohexanoate

-

Reduction: Sodium borohydride reduction of the ketone to install the hydroxymethyl group

-

Hydrolysis: Acid-catalyzed ester hydrolysis to yield the free carboxylic acid

Comparative Analysis with Structural Analogues

The compound’s unique properties emerge when compared to similar molecules:

| Compound | Key Structural Feature | Functional Difference |

|---|---|---|

| Hexanoic acid | No hydroxymethyl substitution | Lower reactivity in esterification |

| 3-Hydroxyhexanoic acid | Hydroxyl instead of hydroxymethyl | Reduced steric hindrance |

| Adipic acid | Dicarboxylic acid structure | Enhanced polycondensation capability |

This comparative analysis underscores 3-(hydroxymethyl)hexanoic acid’s balance between hydrophilicity (from -OH groups) and lipophilicity (from the alkyl chain), making it suitable for interfacial applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume